molecular formula C52H72N14O12 B606364 Bremelanotide Acetate CAS No. 1607799-13-2

Bremelanotide Acetate

Cat. No.: B606364
CAS No.: 1607799-13-2
M. Wt: 1085.2 g/mol
InChI Key: MAYUSRUHXFWITM-GBRHMYBBSA-N
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Description

Bremelanotide acetate is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is primarily used to treat hypoactive sexual desire disorder in premenopausal women. This compound acts as a melanocortin receptor agonist, influencing pathways involved in sexual response and arousal .

Preparation Methods

The synthesis of bremelanotide acetate involves complex peptide synthesis techniques. One common method is the Fmoc solid-phase peptide synthesis, which uses RinkAmide resin as a carrier. The process involves sequentially adding amino acids to the resin, followed by cyclization to form the final peptide structure . Another method involves synthesizing two fragments of bremelanotide and using p-hydroxymethylbenzoic acid for protection. The final product is obtained through a counter-clockwise ring-forming synthetic method .

Scientific Research Applications

Bremelanotide acetate has several scientific research applications:

Comparison with Similar Compounds

Bremelanotide acetate is similar to other melanocortin receptor agonists, such as:

This compound is unique in its specific application for treating hypoactive sexual desire disorder and its potential use in obesity treatment, distinguishing it from other melanocortin receptor agonists.

Properties

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSRUHXFWITM-GBRHMYBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027730
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607799-13-2
Record name Bremelanotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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